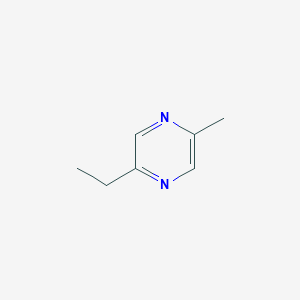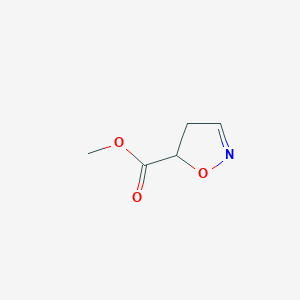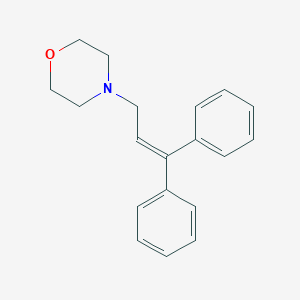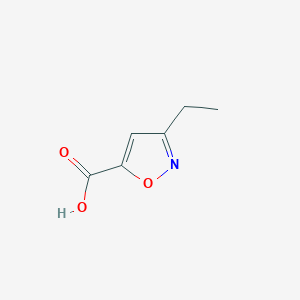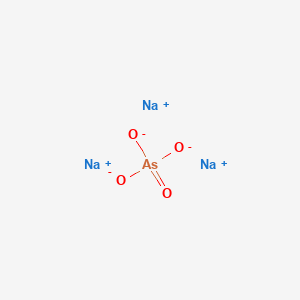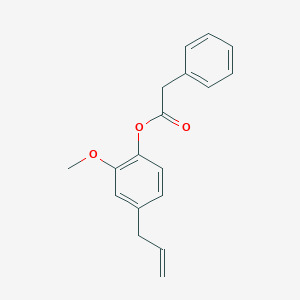
Ethyl 2,3-dimethylazirine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-dimethylazirine-2-carboxylate, also known as EDAC, is a chemical compound that has been widely used in scientific research. It is a cyclic aziridine derivative that is commonly used as a coupling agent in bioconjugation reactions. EDAC has been extensively studied for its ability to covalently link carboxylic acid groups to amines or other nucleophilic groups.
Mecanismo De Acción
Ethyl 2,3-dimethylazirine-2-carboxylate works by activating carboxylic acid groups, which then react with amines or other nucleophilic groups to form stable amide bonds. This reaction is known as carbodiimide coupling and is widely used in bioconjugation reactions. This compound is a water-soluble carbodiimide, which makes it suitable for use in aqueous environments.
Biochemical and Physiological Effects
This compound is a non-toxic compound that has no known physiological effects. It is stable under a wide range of pH and temperature conditions, which makes it suitable for use in a variety of biological systems. This compound has been shown to be effective in coupling a wide range of biomolecules, including small molecules, peptides, and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 2,3-dimethylazirine-2-carboxylate is its versatility. It can be used to couple a wide range of biomolecules to surfaces, nanoparticles, and other molecules. This compound is also easy to use and can be activated in aqueous environments. However, this compound has some limitations. It can be sensitive to pH and temperature conditions, and its coupling efficiency can be affected by the presence of other functional groups in the reaction mixture.
Direcciones Futuras
There are several future directions for Ethyl 2,3-dimethylazirine-2-carboxylate research. One area of interest is the development of new coupling agents that are more efficient and have fewer limitations than this compound. Another area of interest is the use of this compound in the synthesis of new materials, such as bioactive polymers and hydrogels. Finally, this compound could be used in the development of new diagnostic and therapeutic agents, such as targeted drug delivery systems and imaging agents.
Conclusion
In conclusion, this compound is a versatile and widely used coupling agent in scientific research. It has been extensively studied for its ability to covalently link carboxylic acid groups to amines or other nucleophilic groups. This compound has no known physiological effects and is stable under a wide range of pH and temperature conditions. It has advantages and limitations for lab experiments and has several future directions for research.
Métodos De Síntesis
Ethyl 2,3-dimethylazirine-2-carboxylate is synthesized by reacting ethyl chloroformate with 2,3-dimethylaziridine in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields a white solid product that can be purified by recrystallization. The chemical structure of this compound has been confirmed by NMR and mass spectrometry analysis.
Aplicaciones Científicas De Investigación
Ethyl 2,3-dimethylazirine-2-carboxylate has been widely used in scientific research as a coupling agent for bioconjugation reactions. It has been used to covalently link proteins, peptides, and other biomolecules to surfaces, nanoparticles, and other molecules. This compound has also been used in the synthesis of dendrimers, which are highly branched macromolecules that have potential applications in drug delivery and imaging.
Propiedades
Número CAS |
14369-89-2 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
ethyl 2,3-dimethylazirine-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-4-10-6(9)7(3)5(2)8-7/h4H2,1-3H3 |
Clave InChI |
KKULBWQWJAGWFK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(=N1)C)C |
SMILES canónico |
CCOC(=O)C1(C(=N1)C)C |
Sinónimos |
2H-Azirine-2-carboxylicacid,2,3-dimethyl-,ethylester(8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



